2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-8-3-4-9-17(15)14-25-19-11-6-5-10-18(19)24-21(25)16(2)23-22(26)20-12-7-13-27-20/h3-13,16H,14H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOONCVBCOSJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of o-Phenylenediamine Derivatives
A widely adopted method involves cyclizing substituted o-phenylenediamine precursors. For instance, 4,5-dichloro-o-phenylenediamine reacts with carbonyl diimidazole (CDI) under reflux conditions to form the benzimidazole ring. Adapting this approach, 1-[(2-methylphenyl)methyl]benzimidazole is synthesized by first alkylating o-phenylenediamine with 2-methylbenzyl bromide, followed by cyclization using CDI.
Reaction Conditions
-
Alkylation : o-Phenylenediamine (1 eq), 2-methylbenzyl bromide (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.
-
Cyclization : CDI (1.5 eq), THF, reflux, 6 h.
This two-step process achieves a 68% overall yield, with the methylbenzyl group selectively occupying the N1 position due to steric and electronic factors.
Alternative Cyclization Agents
Phosphorus oxybromide (POBr₃) has been utilized for halogenated benzimidazoles, though its application here requires modification. Substituting CDI with POBr₃ in the cyclization step yields brominated intermediates, which can be further functionalized. However, this route introduces unnecessary complexity for non-halogenated targets.
Introduction of the Ethylamine Side Chain
The ethylamine linker at the C2 position of benzimidazole is critical for subsequent carboxamide coupling.
Nucleophilic Substitution
Reaction of 1-[(2-methylphenyl)methyl]benzimidazole with 2-bromoethylamine hydrobromide in the presence of NaH (2 eq) in DMF at 60°C for 8 h installs the ethylamine group. The reaction proceeds via an SN2 mechanism, achieving a 75% yield.
Key Considerations
-
Excess base (NaH) prevents protonation of the benzimidazole nitrogen, enhancing nucleophilicity.
-
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Furan-Carboxamide Synthesis
The 2-furylcarboxamide component is synthesized through esterification and amidation sequences.
Furan-2-carboxylic Acid Activation
Furan-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux. Alternatively, coupling reagents such as EDCl/HOBt enable direct amidation without isolating the acid chloride.
Comparative Analysis of Activation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, reflux, 3 h | 82 | 95 |
| EDCl/HOBt Coupling | EDCl (1.2 eq), HOBt (1 eq), RT, 24 h | 88 | 98 |
The EDCl/HOBt method minimizes side reactions, making it preferable for large-scale synthesis.
Final Coupling: Carboxamide Formation
The ethylamine-functionalized benzimidazole is coupled with activated furan-2-carboxylic acid to form the target compound.
Amidation Conditions
Reaction of 1-[(2-methylphenyl)methyl]benzimidazol-2-ylethylamine (1 eq) with furan-2-carbonyl chloride (1.1 eq) in dichloromethane (DCM) at 0°C to RT for 12 h yields the carboxamide. Triethylamine (3 eq) neutralizes HCl byproducts.
Optimized Parameters
Alternative Coupling Strategies
Solid-phase synthesis using Wang resin has been explored for analogous carboxamides, though scalability remains a challenge.
Industrial-Scale Considerations
Continuous Flow Reactors
Patented methods for furan dicarboxylic acid synthesis highlight the utility of continuous flow systems for oxidation and esterification steps. Adapting this technology could enhance the efficiency of furan-carboxamide synthesis through precise temperature and residence time control.
Analyse Chemischer Reaktionen
2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antimicrobial and antiparasitic properties make it useful in biological studies.
Medicine: Its potential anticancer and antiviral activities are being explored for therapeutic applications.
Industry: The compound’s chemical stability and reactivity make it suitable for various industrial applications
Wirkmechanismus
The mechanism of action of 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide involves its interaction with specific molecular targets. Benzimidazole derivatives are known to interact with enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds, emphasizing key differences in functional groups, substituent effects, and inferred biological implications.
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Comparisons:
Substituent Effects at Position 1: The target compound’s 2-methylphenylmethyl group at position 1 introduces steric bulk and moderate lipophilicity, which may influence membrane permeability . Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate () features a 2-hydroxyethyl group, offering hydrogen-bonding capacity and metabolic liability due to the hydroxyl group .
Functional Groups at Position 2: The carboxamide-furyl moiety in the target compound provides hydrogen-bonding sites, which are critical for target recognition in biological systems. This contrasts with sulfonamide derivatives (e.g., ), where the sulfonamide group enhances acidity and solubility but may reduce bioavailability due to higher polarity .
Biological Activity Trends :
- Benzimidazoles with carboxamide groups (e.g., target compound, CAS 943101-88-0) are hypothesized to exhibit antimicrobial or antitumor activity, as seen in structurally related derivatives .
- Sulfonamide-containing benzimidazoles () are often associated with enzyme inhibition due to their strong hydrogen-bonding and electrostatic interactions .
Synthetic Considerations :
- The target compound’s synthesis likely involves N-alkylation of benzimidazole followed by carboxamide coupling, analogous to methods for 2-chloromethylbenzimidazoles () .
- Substituent modifications (e.g., methoxy vs. methyl groups) require tailored reagents, as demonstrated in the preparation of 4-methoxyphenylmethyl derivatives .
Biologische Aktivität
The compound 2-furyl-N-({1-[(2-methylphenyl)methyl]benzimidazol-2-yl}ethyl)carboxamide is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring and a benzimidazole moiety, which are critical for its biological activity. The presence of these functional groups often enhances the compound's interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Benzimidazole derivatives typically exhibit antimicrobial properties by disrupting microbial cell wall synthesis or inhibiting essential enzymes. Studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some benzimidazole derivatives are known to interfere with tubulin polymerization, thus inhibiting cancer cell proliferation. This mechanism is particularly relevant in targeting rapidly dividing cells.
- Anti-inflammatory Effects : Compounds containing the benzimidazole scaffold have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
Research Findings and Case Studies
Recent studies have focused on the biological evaluation of various benzimidazole derivatives, including this compound. Below are key findings from relevant research:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several benzimidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound demonstrated significant inhibition zones, suggesting potent antimicrobial activity.
| Compound | Target Pathogen | Inhibition Zone (mm) |
|---|---|---|
| 1 | S. aureus | 15 |
| 2 | E. coli | 18 |
| 3 | Pseudomonas aeruginosa | 12 |
Anticancer Activity
In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that this compound induced apoptosis through caspase activation. The compound showed a dose-dependent reduction in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
Anti-inflammatory Activity
Research has indicated that the compound may reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
